2,3-piperazinedione hydrate

Description

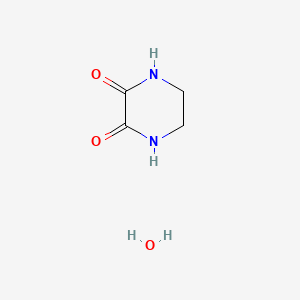

2,3-Piperazinedione hydrate is a heterocyclic organic compound characterized by a six-membered piperazine ring with two ketone groups at positions 2 and 3, combined with water molecules in its hydrated form. Piperazinediones are known for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties . The hydrate form likely enhances solubility and stability, making it relevant for pharmaceutical and chemical applications.

Properties

IUPAC Name |

piperazine-2,3-dione;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2.H2O/c7-3-4(8)6-2-1-5-3;/h1-2H2,(H,5,7)(H,6,8);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHHLMQZTGQGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(=O)N1.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

2,3-Piperazinedione hydrate is a derivative of piperazine characterized by two carbonyl groups located at the 2 and 3 positions of the piperazine ring, along with the incorporation of water molecules in its crystalline structure. Its unique chemical properties stem from the presence of nitrogen atoms in the six-membered ring, making it a versatile compound for various reactions and applications.

Drug Discovery

The structural characteristics of this compound make it a valuable candidate in drug discovery. Its derivatives are being explored for their pharmacological effects, particularly as potential inhibitors for various biological targets. For instance:

- PARP-1 Inhibitors : Research indicates that piperazine-substituted derivatives of 2,3-piperazinedione may serve as effective PARP-1 inhibitors, which are crucial in cancer therapy due to their role in DNA repair mechanisms .

- Antidepressants : Some derivatives have shown promise in modulating serotonin receptors, indicating potential antidepressant activity .

Antimicrobial Properties

Compounds derived from this compound have demonstrated antimicrobial activities. For example, certain derivatives exhibit significant efficacy against bacterial strains, suggesting their potential use in developing new antibiotics.

Organic Synthesis

This compound plays a crucial role in organic synthesis due to its ability to undergo various chemical transformations. It can be synthesized through multiple methods, emphasizing its versatility:

Catalytic Applications

The unique structure of this compound also lends itself to catalytic applications:

- Catalysis in Organic Reactions : The compound can act as a catalyst or co-catalyst in several organic reactions due to its ability to stabilize transition states or intermediates.

- Photocatalysis : Recent studies have explored its use in photocatalytic processes, enhancing reaction rates under light irradiation conditions .

Study 1: Synthesis and Evaluation of Piperazine Derivatives

A study evaluated various piperazine derivatives derived from this compound for their efficacy as PARP-1 inhibitors. The synthesized compounds underwent molecular docking studies to assess their binding affinities with target proteins involved in cancer cell proliferation. Results indicated promising interactions that warrant further investigation into their therapeutic potential .

Study 2: Antimicrobial Activity Assessment

Another research focused on evaluating the antimicrobial properties of synthesized derivatives of this compound against common bacterial strains. The study reported significant antibacterial activity compared to standard antibiotics, suggesting that these derivatives could serve as lead compounds for new antibiotic development.

Chemical Reactions Analysis

Hydrolysis Reactions

2,3-Piperazinedione undergoes hydrolysis under acidic or basic conditions, breaking the cyclic amide bonds to form amino acids. For example:

-

Acidic hydrolysis : In dilute HCl at elevated temperatures, the diketopiperazine ring cleaves, yielding diamino acids (e.g., glycine if derived from glycine dipeptide) .

-

Basic hydrolysis : Using NaOH or KOH, the compound can hydrolyze to produce amino acids with carboxylate groups .

Table 1: Hydrolysis Conditions and Products

| Reaction Type | Reagent | Temperature | Product |

|---|---|---|---|

| Acidic | HCl | 100°C | Amino acids (e.g., glycine) |

| Basic | NaOH | 80°C | Amino acid carboxylates |

Aminolysis Reactions

The diketopiperazine can react with amines via nucleophilic attack at the carbonyl groups:

-

Primary amines : React to form substituted amides or diamines. For example, reaction with ethylenediamine yields cross-linked amide derivatives .

-

Secondary amines : May lead to ring-opening or rearrangement products, depending on steric and electronic factors.

Oxidation and N-Oxidation

While direct oxidation data for 2,3-piperazinedione is limited, piperazine derivatives (e.g., N-oxides) are known to form via reaction with peracids or hydrogen peroxide . This suggests potential for similar oxidation pathways in the diketopiperazine structure.

Coordination Chemistry

Piperazine derivatives often act as ligands in metal complexes. While specific data for 2,3-piperazinedione is scarce, its amine groups could coordinate with metal ions (e.g., Cu²⁺, Zn²⁺) to form stable complexes, as observed in piperazine-based macrocycles .

Biological Interactions

2,3-Piperazinedione interacts with enzymes like carbonic anhydrase (CA). Piperazine derivatives are known to activate CA isoforms (e.g., hCA I, II, VII) via proton shuttling mechanisms involving their nitrogen atoms . This activity may extend to the diketopiperazine form, though direct evidence is needed.

Table 2: Potential Biological Targets and Mechanisms

| Target Enzyme | Interaction Type | Proposed Mechanism |

|---|---|---|

| Carbonic Anhydrase | Activation | Proton shuttling via nitrogen groups |

| Peptidases | Substrate | Hydrolysis to amino acids |

Comparison with Similar Compounds

Structural Analogues of Piperazinediones

The table below compares key structural and functional attributes of 2,3-piperazinedione hydrate with similar compounds:

Preparation Methods

Ethylene Diamine and Diethyl Oxalate Condensation

The earliest reported synthesis of 2,3-piperazinedione derivatives involves the condensation of ethylene diamine with diethyl oxalate in alcoholic media. In this method, a dilute alcoholic solution of diethyl oxalate and ethylene diamine is incrementally added to absolute alcohol over ten days, yielding a small quantity of the product. While this approach demonstrates the feasibility of cyclocondensation, its practicality is limited by low yields (approximately 15–20%) and extended reaction times. The reaction proceeds via nucleophilic attack of the ethylene diamine’s amino groups on the electrophilic carbonyl carbons of diethyl oxalate, followed by cyclization and dehydration (Figure 1).

Table 1: Ethylene Diamine and Diethyl Oxalate Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Absolute alcohol |

| Reaction Duration | 10 days (incremental addition) |

| Yield | 15–20% |

| Key Limitation | Low efficiency |

Oxamide and Ethylene Diamine in Anhydrous Dioxane

Gorulding and Pollard pioneered a more efficient method using oxamide and ethylene diamine in anhydrous 1,4-dioxane. This approach eliminates the need for incremental reagent addition, instead relying on prolonged reflux (56 hours) under acidic catalysis. The reaction mixture, comprising oxamide (252 g, 4.35 moles), anhydrous dioxane (600 mL), and concentrated hydrochloric acid (3 mL), is stirred mechanically to prevent localized overheating. Post-reflux, the product is isolated via hot filtration and sequential extraction with boiling water, achieving a yield of 50.3%. The hydrochloric acid catalyzes both the activation of oxamide’s carbonyl groups and the cyclization step, as outlined in Equation 1:

Acid-Catalyzed Cyclization with Optimized Workup

HCl-Catalyzed Synthesis in Dioxane

Refining earlier methods, Ricewenger (1949) established an optimized protocol using oxamide, ethylene diamine dihydrochloride, and anhydrous dioxane under reflux. Key modifications include:

-

Catalyst : Concentrated HCl (3 mL) instead of ethylene diamine salts.

-

Reaction Vessel : A 2 L round-bottom flask with a mechanical stirrer to ensure homogeneous mixing.

-

Workup : Sequential extraction with hot dioxane and water, followed by precipitation with ethyl alcohol.

This method produces three distinct forms of 2,3-piperazinedione: anhydrous (71.2% yield), mono-hydrate (53.5%), and mono-hydrochloride (48.7%). The hydrate form predominates when the aqueous extract is cooled to 5°C, leveraging the compound’s temperature-dependent solubility.

Table 2: Yields of 2,3-Piperazinedione Forms via Acid-Catalyzed Method

| Form | Yield (%) | Melting Point (°C) |

|---|---|---|

| Anhydrous | 71.2 | 285 (dec.) |

| Mono-hydrate | 53.5 | 258–259 (dec.) |

| Mono-hydrochloride | 48.7 | 260–262 (dec.) |

Carbon analysis confirmed the mono-hydrate’s composition (C: 34.15% found vs. 34.2% theoretical).

Role of Solvent and Catalyst

The choice of solvent and catalyst critically influences reaction efficiency. Anhydrous dioxane, a polar aprotic solvent, facilitates reactant solubility while minimizing side reactions. Substituting dioxane with ethanol or water reduces yields due to premature hydrolysis of oxamide. Similarly, replacing HCl with other acids (e.g., H₂SO₄) results in incomplete cyclization, underscoring HCl’s dual role as a proton donor and dehydrating agent.

Alternative Synthetic Routes

Bishydroxylamine and Ketosulpholane Reactions

A novel pathway involves reacting 1,2-bishydroxylamine derivatives with ketosulpholane in acidic media. For instance, treating 1,3-ketoaldehyde with 1,2-bishydroxylamine in dioxane yields a symmetric dinitrone intermediate, which undergoes cyclization to form piperazinedione analogs. While this method diversifies substituent patterns, its applicability to 2,3-piperazinedione hydrate remains untested.

Hydration and Purification Techniques

Crystallization from Aqueous-Alcoholic Mixtures

The hydrate form is preferentially obtained by cooling hot aqueous extracts of the crude product. Adding ethyl alcohol to concentrated aqueous solutions induces precipitation, with optimal results achieved at ethanol-to-water ratios of 2:1 (v/v). Recrystallization from methanol/water mixtures further enhances purity, as evidenced by consistent melting points (258–259°C) and carbon analytical data.

Chromatographic Purification

For high-purity applications, column chromatography on silica gel (eluent: chloroform/methanol, 9:1) effectively separates this compound from byproducts like unreacted oxamide or mono-hydrochloride derivatives.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Ethylene Diamine/Oxalate | 15–20 | Moderate | Low | High |

| Gorulding-Pollard | 50.3 | High | Moderate | Moderate |

| HCl-Catalyzed Cyclization | 53.5 | Very High | High | Low |

| Bishydroxylamine Route | N/A | Variable | Low | High |

The HCl-catalyzed method excels in yield and purity but requires stringent temperature control. In contrast, the bishydroxylamine route offers structural flexibility but lacks reliability for large-scale production.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2,3-piperazinedione hydrate, and how can structural integrity be confirmed post-synthesis?

- Methodological Answer : A solid-phase synthesis approach involving reductive alkylation, acylation, and cyclization has been reported for substituted piperazinediones (e.g., trisubstituted derivatives) . For structural confirmation, use high-resolution NMR (¹H/¹³C) to identify characteristic carbonyl signals (C=O at ~170 ppm) and ring protons. X-ray crystallography can resolve hydration states, while thermogravimetric analysis (TGA) quantifies water content in the hydrate form .

Q. Which spectroscopic techniques are optimal for distinguishing anhydrous and hydrated forms of 2,3-piperazinedione?

- Methodological Answer : Infrared (IR) spectroscopy identifies O–H stretching vibrations (~3200–3600 cm⁻¹) in the hydrate. Differential scanning calorimetry (DSC) detects dehydration endotherms, while ¹H NMR in D₂O can reveal exchangeable protons from water molecules. Cross-validate with Karl Fischer titration for precise water quantification .

Advanced Research Questions

Q. How can contradictory data on HCN yields from 2,3-piperazinedione pyrolysis be resolved mechanistically?

- Methodological Answer : At 650°C, HCN yields from piperazinedione are significantly higher (25%) compared to amino acid precursors (e.g., phenylalanine: 0.3%), suggesting distinct decomposition pathways. Design experiments using isotope-labeled ¹³C/¹⁵N analogs to track carbon/nitrogen flow. Couple gas chromatography-mass spectrometry (GC-MS) with kinetic modeling to identify intermediates (e.g., phenethylamine radicals) and competing reaction modes (e.g., decarboxylation vs. ring cleavage) .

Q. What experimental strategies are recommended to assess this compound’s role in metabolic pathways or enzyme inhibition?

- Methodological Answer : Use metabolomic profiling (LC-MS/MS) to detect intermediates in valine catabolism, as structural analogs (e.g., α,β-dihydroxyisovalerate) act as metabolic checkpoints . For enzyme studies, perform kinetic assays with purified enzymes (e.g., dehydratases) and monitor product formation via UV-Vis (e.g., α-ketoisovalerate at 240 nm). Employ molecular docking to predict binding interactions with active sites.

Q. How can combinatorial libraries of 2,3-piperazinedione derivatives be optimized for bioactive screening?

- Methodological Answer : Apply parallel synthesis using diverse amino acid precursors in the acylation step (). Prioritize substituents with electron-withdrawing groups (e.g., –NO₂, –CF₃) to modulate ring stability. Screen libraries against target receptors (e.g., melanocortin receptors) using fluorescence polarization or surface plasmon resonance (SPR) for affinity quantification .

Data Analysis and Quality Control

Q. What chromatographic methods are suitable for detecting impurities in this compound batches?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient). Compare retention times against known impurities (e.g., uncyclized precursors or dehydration byproducts). Validate sensitivity via spike-recovery experiments and limit of detection (LOD) calculations .

Q. How should researchers address discrepancies in hydrate stability across different storage conditions?

- Methodological Answer : Conduct accelerated stability studies under varying humidity (10–90% RH) and temperature (2–40°C). Monitor crystalline structure via X-ray powder diffraction (XRPD) and hydrate-anhydrous phase transitions via dynamic vapor sorption (DVS). Correlate data with Arrhenius models to predict shelf life .

Notes on Evidence Utilization

- Synthesis and structural data from combinatorial chemistry () and NIST standards ( –11) provide foundational protocols.

- Pyrolysis mechanisms () and metabolic studies ( ) inform advanced experimental design.

- Excluded non-relevant evidence (e.g., gas hydrates in ) to maintain focus on molecular research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.